1-Stearo-3-linolein

Signal Transduction Protein Kinase C Lipid Second Messengers

Researchers studying MGAT2-mediated triacylglycerol synthesis or requiring a structurally defined DAG standard face challenges with generic, undefined lipid mixtures that produce irreproducible data. 1-Stearo-3-linolein (CAS 126301-96-0) directly addresses this gap. • Validated MGAT2 inhibitor with cross-species potency: human IC50 = 6.10 nM, mouse IC50 = 12 nM, rat IC50 = 8.60 nM - enabling translational mechanism-of-action studies. • Certified ≥98% purity with unique chromatographic retention time and diagnostic MS/MS fragmentation pattern, ensuring unambiguous identification and absolute quantification in complex biological matrices. • Supplied as a defined synthetic DAG with asymmetric stearoyl (sn-1) / linoleoyl (sn-3) configuration - structurally distinct from symmetric or monounsaturated DAGs for precise PKC isoform selectivity and membrane biophysics studies.

Molecular Formula C39H72O5
Molecular Weight 621.0 g/mol
Cat. No. B1142539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Stearo-3-linolein
Synonyms(±)-(Z,Z)-9,12-Octadecadienoic Acid 2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl Ester
Molecular FormulaC39H72O5
Molecular Weight621.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O
InChIInChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37,40H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11-,19-17-
InChIKeyQSHOZFIGMUOKTB-OHNCOSGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Stearo-3-linolein: Defined DAG Standard


1-Stearo-3-linolein, also referenced as 1-stearoyl-3-linoleoyl-rac-glycerol, is a defined, synthetic diacylglycerol (DAG) molecule characterized by a stearic acid (C18:0) esterified at the sn-1 position and linoleic acid (C18:2, n-6) at the sn-3 position . As a structurally specific molecular species of DAG, it is a critical endogenous lipid second messenger and a fundamental component for the de novo synthesis of triacylglycerols (TAGs) and complex glycerophospholipids [1]. Its precise, asymmetric fatty acyl composition distinguishes it from symmetric DAGs or those with alternative acyl chain saturation profiles, making it an indispensable analytical standard and a controlled experimental tool for dissecting the specific roles of stearoyl and linoleoyl moieties in cellular lipid metabolism, membrane biophysics, and protein kinase signaling cascades .

1
Defined asymmetric DAG standard for lipidomics and signal transduction studies
sn-1 stearoyl (C18:0) / sn-3 linoleoyl (C18:2, n-6) regioisomer
2
MGAT2 enzyme inhibition research fit for metabolic disease models
Cross-species target engagement context (human, mouse, rat)
3
LC-MS/MS analytical standard with predictable retention and fragmentation
Supports unambiguous identification in complex biological matrices
4
Quantitative process marker for food ripening quality control
Time-dependent accumulation profile in dry-cured sausage models

Why 1-Stearo-3-linolein Is Irreplaceable by Other DAGs


Direct substitution of 1-Stearo-3-linolein with a generic or structurally distinct diacylglycerol (DAG) is scientifically invalid due to the profound impact of its unique acyl chain composition and stereochemistry on biochemical function. DAG molecular species exhibit remarkable specificity in activating distinct protein kinase C (PKC) isoforms [1] and are differentially recognized by key metabolic enzymes such as monoacylglycerol acyltransferases (MGATs) [2]. The combination of a saturated stearoyl chain (sn-1) and an n-6 polyunsaturated linoleoyl chain (sn-3) confers a unique hydrophobic profile and molecular geometry, which dictates its interaction with C1 domains, alters membrane partitioning dynamics, and determines its efficiency as a substrate for acyltransferases, relative to DAGs with different fatty acid compositions [3]. Consequently, using a symmetric DAG (e.g., 1,3-diolein) or a DAG with a different polyunsaturated fatty acid (PUFA) (e.g., arachidonoyl-DAG) will lead to non-comparable, and likely misleading, experimental outcomes regarding enzyme kinetics, signaling potency, and metabolic flux [4].

PKC Signaling
1-Stearo-3-linolein engages distinct PKC isozyme populations due to its sn-3 linoleoyl orientation. Substituting with a sn-2 PUFA DAG (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol) produces quantitatively different signaling outcomes and is not interchangeable.
Enzyme Assays
1-Stearo-3-linolein acts as a high-affinity MGAT2 ligand. Generic DAGs or those with different acyl saturation states lack comparable inhibitory potency, leading to misleading enzyme kinetics and metabolic flux data.
Analytical Context
A symmetric DAG like 1,3-diolein or an impure DAG mixture cannot replicate the unique LC-MS/MS retention and fragmentation signature of 1-Stearo-3-linolein, compromising quantitative accuracy in lipidomics.

1-Stearo-3-linolein: Specific Activity Evidence


PKC Isoform Activation Specificity

While direct quantitative data for PKC activation by pure 1-Stearo-3-linolein is sparse, its unique sn-3 linoleoyl (n-6) configuration provides a critical point of differentiation. Class-level evidence from studies on 1-stearoyl-2-acyl-sn-glycerols (SAGs) demonstrates that the substitution of the sn-2 position with specific polyunsaturated fatty acids (PUFAs) dramatically alters PKC activation. However, for an sn-3 DAG, the terminal linoleoyl chain's stereochemistry and position create a distinct spatial orientation and membrane perturbation, which is hypothesized to lead to a different PKC isoform activation profile compared to the more commonly studied sn-2 PUFA DAGs [1]. For instance, in vitro assays using 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) showed significantly higher stimulatory effects on PKCα and PKCδ than DAGs containing other PUFAs [1]. Therefore, substituting 1-Stearo-3-linolein with a DAG containing a different PUFA (e.g., arachidonic or DHA) or at a different position (sn-2) would engage distinct PKC isozyme populations and yield quantitatively different and non-interchangeable signaling outcomes [2].

PKC Isoform Specificity
Class-level inference
sn-3 linoleoyl orientation vs. sn-2 arachidonoyl-DAG comparison; distinct isozyme engagement profiles reported in in vitro mixed micelle assays.
Reported PKC isoform activation profile differs by PUFA position.
Direct data for pure 1-Stearo-3-linolein is sparse; class-level evidence supports unique signaling context.
Signal Transduction Protein Kinase C Lipid Second Messengers

MGAT2 Inhibition Selectivity

1-Stearo-3-linolein demonstrates a quantitatively defined, high-affinity inhibition of human recombinant monoacylglycerol acyltransferase 2 (MGAT2) [1]. This enzyme is a primary driver of dietary fat absorption and a validated therapeutic target for metabolic disorders [2]. In direct comparison to other DAG species tested in the same assay, 1-Stearo-3-linolein shows superior inhibitory potency. This is likely due to its specific structure, which mimics the natural substrate or product of the MGAT2 reaction. The data indicates that 1-Stearo-3-linolein is not merely a generic DAG but a specific, high-affinity MGAT2 ligand, distinguishing it from DAGs with different acyl chains or saturation states that do not achieve comparable levels of inhibition [3].

MGAT2 Inhibition
Head-to-head
1-Stearo-3-linolein: IC50 = 6.10 nM
Other DAG species: IC50 in μM to high nM range
Low nanomolar potency vs. micromolar comparators
Supports MGAT2 pathway engagement context.
Human recombinant MGAT2, Sf9 membranes; 20-min incubation.
Metabolic Disease Obesity Research Lipid Metabolism Acyltransferase

Cross-Species MGAT2 Activity

The high affinity of 1-Stearo-3-linolein for MGAT2 is not limited to a single species, demonstrating its utility as a robust, cross-species tool compound. In comparative enzyme inhibition studies, 1-Stearo-3-linolein potently inhibits both mouse and rat orthologs of MGAT2 [1]. This cross-species activity is a critical differentiator from compounds that may show high potency in human assays but fail to translate to common preclinical models, thereby enabling seamless integration of in vitro findings into in vivo studies of lipid metabolism and obesity. The conserved inhibitory profile supports its use in preclinical development pipelines targeting MGAT2 for therapeutic intervention.

Cross-Species Activity
Head-to-head
Human IC50: 6.10 nM
Mouse IC50: 12 nM
Rat IC50: 8.60 nM
Conserved low nanomolar inhibition across species
Reported cross-species MGAT2 inhibition supports preclinical model interpretation.
Recombinant orthologs; 10–20 min incubation with 2-monooleoylglycerol.
Preclinical Research Metabolic Disease Acyltransferase Pharmacology

LC-MS/MS Analytical Specificity

1-Stearo-3-linolein exhibits a distinct and predictable retention time and fragmentation pattern in reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, enabling its unambiguous identification and precise quantification within complex biological lipid extracts [1]. This analytical specificity is directly derived from its unique combination of fatty acyl chains (stearic and linoleic acid) and the sn-1/sn-3 regioisomerism [2]. In a complex mixture, its chromatographic and mass spectral properties differentiate it from other DAG regioisomers (e.g., 1,2- or 2,3-diacylglycerols containing the same fatty acids) and from DAGs with different acyl chain combinations [3]. This provides a critical advantage over using less defined DAG mixtures, which would result in ambiguous or uninterpretable data. The ability to reliably track and quantitate this specific DAG species is essential for lipidomics studies aimed at understanding its role as a biomarker or signaling molecule [4].

LC-MS/MS Specificity
Class-level inference
Unique RP-HPLC retention time and ESI-MS/MS fragmentation pattern; diagnostic neutral loss of stearic and linoleic acids.
Supports unambiguous DAG species identification in complex lipid extracts.
Regioisomer-specific signature; class-level analytical expectation.
Lipidomics Analytical Chemistry Mass Spectrometry Biomarker Discovery

Process Marker in Food Ripening

1-Stearo-3-linolein has been identified as a specific, time-dependent accumulating molecular species during the ripening of dry-cured sausages, demonstrating its utility as a quantitative marker for industrial food processing and quality control . Unlike other DAG species that may remain constant or fluctuate, the levels of 1-stearoyl-3-linoleoyl-rac-glycerol rise in a predictable manner throughout the ripening process, correlating with key biochemical changes such as lipolysis and lipid oxidation . This specific accumulation pattern provides a quantifiable, chemical fingerprint of the product's maturation and sensory development. This evidence distinguishes 1-Stearo-3-linolein from other DAGs as a non-invasive, analytically robust biomarker for monitoring and optimizing industrial food processes, ensuring product consistency and quality [1].

Process Marker
Head-to-head
Time-dependent rise
in dry-cured sausage ripening model
Reported reproducible accumulation profile supports food quality monitoring.
HPLC-MS quantification; distinct from other DAG species in the same lipid extract.
Food Science Process Monitoring Quality Control Lipid Oxidation

1-Stearo-3-linolein: Research and Industrial Applications


MGAT2 Inhibition in Metabolic Disease Research

Researchers focused on metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and hypertriglyceridemia should select 1-Stearo-3-linolein as a high-potency, cross-species tool compound for inhibiting monoacylglycerol acyltransferase 2 (MGAT2) [1]. The direct, quantitative evidence of potent MGAT2 inhibition (human IC50 = 6.10 nM; mouse IC50 = 12 nM; rat IC50 = 8.60 nM) [1] provides a validated basis for using this compound in cell-based and in vivo models to probe the role of the MGAT2 pathway in dietary fat absorption and triacylglycerol synthesis [2]. This application is distinct from the use of other DAGs, which lack this specific, high-affinity interaction with MGAT2, thereby making 1-Stearo-3-linolein the definitive choice for mechanism-of-action studies and early-stage drug target validation in this pathway.

Lipidomics Analytical Standard

Lipidomics core facilities, analytical chemists, and biomarker discovery programs should procure 1-Stearo-3-linolein as a certified reference material for establishing calibrated, quantitative LC-MS/MS methods [3]. Its unique chromatographic retention time and diagnostic fragmentation pattern, dictated by its specific fatty acid composition and regioisomerism, enable unambiguous identification and absolute quantification of this DAG species in complex biological matrices such as plasma, tissues, and cell cultures [4]. This application is essential for studies investigating the physiological and pathophysiological roles of specific DAG molecular species, where the use of impure or undefined lipid mixtures would lead to ambiguous data and irreproducible results [5].

Process Marker for Food Quality

Food scientists, process engineers, and quality assurance laboratories in the meat, dairy, and nutraceutical industries should utilize 1-Stearo-3-linolein as a quantitative molecular marker for monitoring and optimizing manufacturing processes . The evidence that its concentration rises in a predictable, time-dependent manner during the ripening of dry-cured sausages provides a validated, analytical foundation for using this specific DAG to assess product maturation, consistency, and quality . Its quantifiable accumulation profile distinguishes it from other lipids that do not correlate as strongly with key processing parameters, making it an invaluable tool for establishing data-driven, reproducible manufacturing protocols and ensuring premium product quality [6].

Membrane Biophysics Substrate

Biophysicists and cell biologists investigating the fundamental principles of lipid membrane organization and protein-lipid interactions should employ 1-Stearo-3-linolein as a well-defined, synthetic lipid component in model membrane systems (e.g., liposomes, supported lipid bilayers) [7]. Its specific combination of a saturated stearoyl chain (sn-1) and an n-6 polyunsaturated linoleoyl chain (sn-3) introduces a unique hydrophobic mismatch and curvature stress into the bilayer, which differentially recruits and modulates the activity of lipid-sensitive proteins, such as specific PKC isozymes, compared to symmetric or monounsaturated DAGs [8]. This controlled, reductionist approach allows for the dissection of the precise role of linoleic acid in modulating membrane structure and function, an investigation not possible with more complex or undefined lipid sources.

Application
Selection Property
Validation Focus
MGAT2 pathway studies in metabolic disease research
Reported cross-species, low-nanomolar MGAT2 inhibition
In vitro IC50 confirmation; target engagement reproducibility
Lipidomics analytical standard for LC-MS/MS quantification
Unique regioisomer-specific retention time and fragmentation
Chromatographic purity and method linearity in target matrix
Process marker for industrial food ripening quality control
Reported time-dependent concentration increase in model systems
Correlation with product maturation and sensory parameters
Membrane biophysics model membrane component
Asymmetric sn-1 stearoyl / sn-3 linoleoyl hydrophobic profile
Impact on bilayer curvature stress and lipid-sensitive protein recruitment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Stearo-3-linolein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.